molecular formula C21H22N4OS B3002024 3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 852145-20-1

3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B3002024
CAS No.: 852145-20-1
M. Wt: 378.49
InChI Key: OOHWFSTVLPUIMO-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at the N4 position, a 4-methylbenzylthio moiety at C5, and an indole ring at C2. The 4-methylbenzylthio group contributes to lipophilicity, influencing membrane permeability and biological interactions. The indole moiety, a common pharmacophore, may enable π-π stacking interactions with target proteins .

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)14-27-21-24-23-20(25(21)11-12-26-2)18-13-22-19-6-4-3-5-17(18)19/h3-10,13,22H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHWFSTVLPUIMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(N2CCOC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole represents a novel class of triazole derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C₁₈H₂₃N₅O₂S
  • Molecular Weight: 373.5 g/mol
  • CAS Number: 1014094-86-0

The compound features a triazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The triazole ring may inhibit enzymes involved in fungal cell wall synthesis, similar to other triazole antifungals.
  • Receptor Modulation: The indole structure can interact with serotonin receptors, potentially influencing neurotransmitter systems.
  • Antioxidant Activity: The presence of sulfur in the thioether group may confer antioxidant properties.

Antifungal and Antiviral Properties

Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds with similar structures can effectively combat various fungal infections . Additionally, some triazoles demonstrate antiviral properties against viruses such as HIV and influenza.

Anticancer Activity

Triazole derivatives have been investigated for their chemopreventive and chemotherapeutic effects. Specifically, compounds containing mercapto groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntifungalInhibition of ergosterol synthesis
AntiviralActivity against HIV and influenza viruses
AnticancerInduction of apoptosis in cancer cells
AntioxidantScavenging free radicals

Study on Antifungal Activity

A study conducted on structurally similar triazoles demonstrated potent antifungal activity against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungals like fluconazole. This suggests that the compound may serve as a promising candidate for further development.

Research on Anticancer Effects

In vitro studies have shown that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, leading to enhanced cell death in malignant cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

Table 1: Key Structural Analogs and Physical Properties
Compound Name Substituents (Triazole Core) Melting Point (°C) Key Structural Differences Reference
3-(4-(2-Methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole N4: 2-Methoxyethyl; C5: 4-Methylbenzylthio Not Reported Target Compound
2-(4-Cyclohexyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole (6u) N4: Cyclohexyl; C5: 4-Methylbenzylthio 190 Cyclohexyl vs. 2-Methoxyethyl at N4
4-(4-(4-Bromophenyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine C3: Pyridine; N4: 4-Bromophenyl Not Reported Pyridine vs. Indole; Bromophenyl at N4
3-(5-((4-Chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(phenylethynyl)pyridine (44) N4: Methyl; C5: 4-Chlorobenzylthio 171–173 Chlorobenzyl vs. Methylbenzylthio; Pyridine core

Key Observations :

  • N4 Substituents : The 2-methoxyethyl group in the target compound likely increases solubility compared to cyclohexyl (6u, 190°C) or methyl groups (44, 171–173°C) due to its polar ether linkage .
  • Heterocyclic Cores : Indole (target) and pyridine (44, 12) cores differ in aromaticity; indole’s NH group may enable hydrogen bonding absent in pyridine derivatives .

Key Observations :

  • Chlorobenzyl derivatives (e.g., compound 11) show enhanced potency, likely due to increased electrophilicity .
  • Anticancer Potential: Triazole-thioether hybrids (e.g., acetohydrazide derivatives) demonstrate significant anticancer activity, particularly against melanoma . The indole moiety in the target compound may synergize with the triazole core for similar effects.

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